molecular formula C₁₈H₁₇F₅NO₅P B1142620 N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester CAS No. 1714114-25-6

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester

Cat. No.: B1142620
CAS No.: 1714114-25-6
M. Wt: 453.3
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Description

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester is a complex organic compound with significant applications in pharmaceutical chemistry. It is known for its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester typically involves multiple steps:

    Formation of the Pentafluorophenoxy Group: This step involves the reaction of pentafluorophenol with a suitable phosphorochloridate under controlled conditions to form the pentafluorophenoxyphosphinyl intermediate.

    Coupling with D-Alanine: The intermediate is then coupled with D-alanine in the presence of a base, such as triethylamine, to form the desired ester.

    Esterification: The final step involves esterification with isopropanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also be reduced, although this is less common due to the stability of the pentafluorophenoxy group.

    Substitution: The ester group can be substituted with other functional groups, providing a pathway for further chemical modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized phosphinyl derivatives, while substitution reactions can produce a variety of ester analogs.

Scientific Research Applications

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester has several important applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of antiviral drugs, particularly those targeting HCV.

    Industry: The compound is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism by which N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester exerts its effects involves its role as a prodrug or intermediate. In the case of antiviral drugs, it is metabolized to active forms that inhibit viral replication by targeting specific enzymes or pathways essential for the virus’s life cycle.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester
  • N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester

Uniqueness

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester is unique due to its specific pentafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of antiviral drugs where such properties are crucial for efficacy and safety.

This compound’s unique structure and properties make it a valuable tool in pharmaceutical research and development, offering pathways to new and effective treatments for viral infections.

Properties

CAS No.

1714114-25-6

Molecular Formula

C₁₈H₁₇F₅NO₅P

Molecular Weight

453.3

Synonyms

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine Isopropyl Ester

Origin of Product

United States

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